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For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of

aluminum formate, Al(HCOO)₃. This document is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed experimental protocols,

quantitative data summaries, and visual representations of its structural and analytical

workflows.

Introduction
Aluminum formate, designated as Al(HCOO)₃ and often referred to in literature as ALF, is a

metal-organic framework (MOF) that has garnered significant interest due to its simple

structure, cost-effective synthesis, and notable properties, including its potential for gas

capture.[1][2] This guide delves into the detailed crystal structure analysis of Al(HCOO)₃,

providing a technical overview of its synthesis, characterization, and key structural features.

Synthesis of Aluminum Formate
The preparation of crystalline Al(HCOO)₃ can be achieved through two primary methods: reflux

synthesis and hydrothermal synthesis.

Reflux Synthesis
A common method for synthesizing Al(HCOO)₃ involves the reflux of aluminum hydroxide in

formic acid.[1][2]
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Experimental Protocol:

Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

Procedure: A mixture of aluminum hydroxide and formic acid is refluxed at 100°C (373 K) for

48 hours in a three-neck round-bottom flask.[1][2]

Post-synthesis Processing: After the reaction, excess formic acid is removed via

centrifugation. The resulting white solid is washed with ethanol and collected by vacuum

filtration.[1][2] This process yields the as-made Al(HCOO)₃, which may contain guest

molecules such as CO₂, water, and formic acid within its pores.[1][2]

Hydrothermal Synthesis of Single Crystals
For obtaining single crystals suitable for X-ray diffraction studies, a hydrothermal approach is

employed.

Experimental Protocol:

Reactants: Aluminum hydroxide and formic acid.

Procedure: Aluminum hydroxide is suspended in formic acid within a Teflon liner and stirred

to form a homogeneous mixture. The liner is then sealed in a stainless steel autoclave and

heated to 130°C (403 K) for three days, followed by slow cooling to room temperature.

Product: This method yields colorless cubic crystals of as-made aluminum formate, which

are subsequently washed with ethanol and collected by vacuum filtration.

Activation of Al(HCOO)₃
The as-synthesized Al(HCOO)₃ contains guest molecules within its porous structure. An

activation step is necessary to remove these molecules and obtain the guest-free framework,

herein referred to as ALF.

Experimental Protocol:

Thermal Activation: The as-made Al(HCOO)₃ is heated under high vacuum (1 × 10⁻⁴ mmHg)

at 150°C (423 K) for 24 hours.[1][2]
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Air Annealing: Alternatively, the material can be activated by heating in air at 180°C (453 K)

for 24 hours.[1][2]

The following diagram illustrates the synthesis and activation workflow:

Experimental Workflow for Al(HCOO)3 (ALF)

Synthesis Activation

Al(OH)3 + HCOOH Reflux or
Hydrothermal

As-Made Al(HCOO)3
(with guest molecules)

Heating in Vacuum
(150°C) or Air (180°C)

Removal of
guest molecules Activated Al(HCOO)3

(ALF, guest-free)
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Synthesis and Activation of Al(HCOO)3

Crystal Structure and Properties
The activated form of aluminum formate (ALF) possesses a robust crystal structure that is

stable in air and various solvents.[1][2] Its structure has been determined through Rietveld

refinement of neutron powder diffraction data and confirmed by single-crystal X-ray diffraction.

[1][2]

Crystallographic Data
ALF crystallizes in a cubic system with a structure analogous to ReO₃.[1] Key crystallographic

data are summarized in the table below.

Parameter Value Reference

Crystal System Cubic [1]

Space Group

Im

3̄3ˉ
[1][3]

Lattice Parameter (a) 11.3905(1) Å [1][3]

Unit Cell Volume (V) 1477.85(5) Å³ [1][3]
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Further detailed crystallographic information, including atomic coordinates, can be obtained

from the supplementary information of Evans et al., 2022 or through the Cambridge

Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 2218471–2218473.

[4]

Structural Features
The crystal structure of ALF is characterized by a network of aluminum-centered octahedra

linked by formate ligands. This arrangement creates a porous framework with two distinct types

of cavities:

Small Cavities (SCs): These have a pore volume of approximately 43 Å³.[1][2]

Large Cavities (LCs): These have a larger pore volume of about 79 Å³.[1][2]

The following diagram illustrates the relationship between the synthesis, activation, and

resulting structural features of ALF.
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Logical Relationships in Al(HCOO)3 Formation and Structure
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Formation and Structural Features of Al(HCOO)3

Physicochemical Characterization
A suite of analytical techniques is employed to characterize the structure, stability, and

properties of Al(HCOO)₃.
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X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline

phase and assessing the stability of ALF.

Experimental Protocol for PXRD:

Instrument: A Panalytical X'pert PRO MRD or Bruker D8 ADVANCE diffractometer.[1][2]

Radiation: Cu Kα radiation (λ = 1.5418 Å).[1][2]

Voltage and Current: 30-40 kV and 40 mA.[1][2]

Scan Parameters: Data is typically collected from 10° to 60° (2θ) with a step size of 0.02-

0.025° and a scan speed of 1 second per step.[1][2]

Data Analysis: The obtained diffraction patterns are compared with standard patterns from

databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the

phase purity.[3]

Single-Crystal X-ray Diffraction
This technique provides detailed information about the crystal structure, including atomic

coordinates and bond lengths/angles.

Experimental Protocol for Single-Crystal XRD:

Instrument: Bruker AXS D8 Venture diffractometer with a Mo microfocus source and a

Photon 100 CMOS detector.[2]

Data Collection and Processing: Data is collected at a specific temperature (e.g., 200°C for

activated ALF) and processed using software such as APEX3.[2]

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined using programs like SHELXL.[2]

Thermal Analysis
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Al(HCOO)₃.
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Experimental Protocol for TGA:

Instrument: A thermogravimetric analyzer, such as a TA Instruments Q500.[3]

Sample Preparation: 10-15 mg of the sample is placed in an alumina or platinum crucible.[3]

Analysis: The sample is heated at a constant rate (e.g., 5°C/min) under a controlled

atmosphere (e.g., air or nitrogen), and the weight loss is recorded as a function of

temperature.[1][2] ALF is thermally stable up to approximately 250°C (523 K) in air.[1][2]

Property Value Technique Reference

Thermal Stability
Stable up to ~250°C

(523 K) in air
TGA [1][2]

BET Surface Area 588 ± 8 m²/g N₂ Adsorption [2]

Small Cavity Volume 43(3) Å³ Neutron Diffraction [1][2]

Large Cavity Volume 79(9) Å³ Neutron Diffraction [1][2]

Conclusion
Aluminum formate (Al(HCOO)₃) is a metal-organic framework with a well-defined cubic crystal

structure. Its synthesis from readily available and inexpensive precursors, coupled with its

robust porous framework, makes it a material of significant interest for various applications. The

detailed experimental protocols and structural data presented in this guide provide a solid

foundation for further research and development involving this promising material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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